molecular formula C7H10N2O B1583611 2-Ethoxy-3-methylpyrazine CAS No. 32737-14-7

2-Ethoxy-3-methylpyrazine

Cat. No. B1583611
CAS RN: 32737-14-7
M. Wt: 138.17 g/mol
InChI Key: MMKWCKGYULOKET-UHFFFAOYSA-N
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Description

2-Ethoxy-3-methylpyrazine is a chemical compound with the molecular formula C7H10N2O . It has an average mass of 138.167 Da and a mono-isotopic mass of 138.079315 Da . It is also known by other names such as 2-Methyl-3-ethoxypyrazine and Pyrazine, 2-ethoxy-3-methyl .


Synthesis Analysis

There are several methods for the synthesis of 2-Ethoxy-3-methylpyrazine. These include pyrazine methylation, intramolecular cyclization of N-β-hydroxypropyl ethylenediamine, and cyclization of ethylenediamine and epichlorohydrin .


Molecular Structure Analysis

The IUPAC Standard InChI for 2-Ethoxy-3-methylpyrazine is InChI=1S/C7H10N2O/c1-3-10-7-6(2)8-4-5-9-7/h4-5H,3H2,1-2H3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

2-Ethoxy-3-methylpyrazine has a density of 1.0±0.1 g/cm3, a boiling point of 181.3±35.0 °C at 760 mmHg, and a vapor pressure of 1.2±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 40.0±3.0 kJ/mol and a flash point of 65.6±0.0 °C . The index of refraction is 1.493 .

Scientific Research Applications

“2-Ethoxy-3-methylpyrazine” is primarily used as a flavor and fragrance agent . Here are some specific applications:

  • Flavor and Fragrance Agent

    • This compound has a nutty type odor , which makes it suitable for use in the flavor and fragrance industry. It can be used to add a unique scent or flavor to a variety of products, including food, beverages, and cosmetics.
  • Food Industry

    • In the food industry, “2-Ethoxy-3-methylpyrazine” can be used to create a variety of flavors. For example, it can be used to create toasted rice flavors .
  • Pharmaceutical Industry

    • “2-Ethoxy-3-methylpyrazine” can also be used in the pharmaceutical industry as an intermediate in the synthesis of other compounds .

“2-Ethoxy-3-methylpyrazine” is primarily used as a flavor and fragrance agent . Here are some specific applications:

  • Flavor and Fragrance Agent

    • This compound has a nutty type odor , which makes it suitable for use in the flavor and fragrance industry. It can be used to add a unique scent or flavor to a variety of products, including food, beverages, and cosmetics.
  • Food Industry

    • In the food industry, “2-Ethoxy-3-methylpyrazine” can be used to create a variety of flavors. For example, it can be used to create toasted rice flavors .
  • Pharmaceutical Industry

    • “2-Ethoxy-3-methylpyrazine” can also be used in the pharmaceutical industry as an intermediate in the synthesis of other compounds .

Safety And Hazards

2-Ethoxy-3-methylpyrazine can cause skin irritation and serious eye irritation . It is also a combustible liquid . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

2-ethoxy-3-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-10-7-6(2)8-4-5-9-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKWCKGYULOKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067713
Record name 2-Ethoxy-3-methylpyrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-3-methylpyrazine

CAS RN

32737-14-7
Record name 2-Ethoxy-3-methylpyrazine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-ethoxypyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032737147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2-ethoxy-3-methyl-
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Record name 2-Ethoxy-3-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxy-3-methylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.516
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Record name 2-METHYL-3-ETHOXYPYRAZINE
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Ethoxy-3-methylpyrazine
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URL http://www.hmdb.ca/metabolites/HMDB0031850
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
JA Maga, CE Sizer - Fenaroli's handbook of flavor ingredients, 2019 - books.google.com
Desirable food flavor is one of the key factors governing food consumption. Since prehistoric times man has chosen and prepared foods in such a manner as to give pleasing flavor. …
Number of citations: 14 www.google.com
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
… According to TNO, four of the candidate substances, 2-, 5- or 6-methoxy-3-ethylpyrazine, 2-ethoxy-3methylpyrazine 2-isopropyl-3-… 2-Ethoxy-3-methylpyrazine … 2-Ethoxy-3-methylpyrazine …
Number of citations: 4 efsa.onlinelibrary.wiley.com
Y Sun, KM Shao, YY Lu, QH Shi, WK Wang… - Journal of Asia-Pacific …, 2017 - Elsevier
The red imported fire ant, Solenopsis invicta produces an alarm pheromone component, 2-ethyl-3,6-dimethylpyrazine, and responds to its pyrazine analogs in a similar manner but at …
Number of citations: 7 www.sciencedirect.com
B Klein, E O'Donnell, JM Gordon - The Journal of Organic …, 1964 - ACS Publications
The rapid formation of hydroxypyrazine N-oxides by the action of alkali on chloropyrazine N-oxides and alkyl chloropyrazine N-oxides, contrasted with the prolonged time required to …
Number of citations: 13 pubs.acs.org
A HIRSCHBERG, PE SPOERRI - The Journal of Organic …, 1961 - ACS Publications
A reinvestigation of the reaction of 2, 5-dimethylpyrazine in carbon tetrachloride solution with chlorine under ultraviolet light revealed that the product was 2-chloro-3, 6-dimethylpyrazine …
Number of citations: 46 pubs.acs.org
JD BEHUN, PT KAN, PA GIBSON… - The Journal of …, 1961 - ACS Publications
… None of the possible side product, 2-ethoxy-3-methylpyrazine, that could arise from a competing reaction with ethoxide ion was isolated in anyof these experiments. These results are …
Number of citations: 7 pubs.acs.org
DT Stanton, PC Jurs - Analytical Chemistry, 1989 - ACS Publications
The gas-liquid chromatographic retention Indices tor 107 substituted pyrazines on OV-101 and Carbowax-20M are successfully modeled with the aid of a computer and the ADAPT …
Number of citations: 76 pubs.acs.org
F Mebarki, K Amirat, SA Mokhnache… - International Journal of …, 2016 - indianjournals.com
The gas chromatographic retention indices for (89 pyrazines of test and 25 of validation) on O V-101 and Carbowax-20M are successfuty modeled with the ald of a computer and the …
Number of citations: 1 www.indianjournals.com
H Sommer, HJ Bertram, GE Krammer… - Magnetic …, 2000 - Wiley Online Library
… For 2J(N,H) between N-4 and H-5 in 2-ethoxy-3-methylpyrazine (19) we measured a value of 10.48Hz. The long-range coupling 3J(N,H) between N-4 and CH3 was found to be 3.11 Hz…
B Remberg, A Nikiforov, G Buchbauer - Fresenius' journal of analytical …, 1994 - Springer
The application of Principal Component Analysis (PCA) on MS- and IR-spectra of 77 substances from a test data set, belonging to 5 different classes of heterocyclic components (…
Number of citations: 2 link.springer.com

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